molecular formula C9H9FOS B14057711 1-(5-Fluoro-2-mercaptophenyl)propan-2-one

1-(5-Fluoro-2-mercaptophenyl)propan-2-one

Cat. No.: B14057711
M. Wt: 184.23 g/mol
InChI Key: KVCHAMVVWHXSNS-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-mercaptobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-mercaptophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The overall effect of the compound is determined by its ability to interact with and alter the activity of these molecular targets.

Comparison with Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(5-Fluoro-2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a mercapto group.

    1-(5-Fluoro-2-aminophenyl)propan-2-one: Similar structure but with an amino group instead of a mercapto group.

Uniqueness: 1-(5-Fluoro-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorine atom and the mercapto group makes this compound particularly interesting for research and development in various fields.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(5-fluoro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3

InChI Key

KVCHAMVVWHXSNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)S

Origin of Product

United States

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